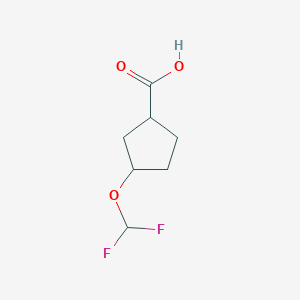

3-(Difluoromethoxy)cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Difluoromethoxy)cyclopentane-1-carboxylic acid is a compound that can be considered a derivative of cyclopentane carboxylic acid, where a difluoromethoxy group is attached to the cyclopentane ring. This compound is of interest due to the presence of the difluoromethoxy group, which can potentially enhance the compound's physical and chemical properties, making it useful in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be approached through various methods. For instance, the synthesis of 1-(trifluoromethyl)cyclopent-3-enecarboxylic acid derivatives, which are structurally related to 3-(Difluoromethoxy)cyclopentane-1-carboxylic acid, has been reported using starting materials such as trifluoropropanoic acid or its methyl ester . Although the exact synthesis of 3-(Difluoromethoxy)cyclopentane-1-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving the introduction of the difluoromethoxy group through nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives can exhibit various interesting features. For example, polymorphism and thermal behavior studies of 3-para-toluyl-1,2,2-trimethyl cyclopentane carboxylic acid have revealed the presence of different types of intermolecular hydrogen bonds, which can significantly influence the compound's properties . Similarly, the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts have been studied using NMR spectroscopy, highlighting the importance of intramolecular hydrogen bonds . These studies suggest that the molecular structure of 3-(Difluoromethoxy)cyclopentane-1-carboxylic acid would also be influenced by such interactions.

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions. The presence of a carboxylic acid group allows for reactions typical of this functional group, such as esterification and amidation. Additionally, the difluoromethoxy group could participate in reactions with nucleophiles due to the presence of the electron-withdrawing fluorine atoms. The synthesis of β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives has been achieved through chemo- and diastereoselective addition reactions, followed by ring-closing metathesis (RCM) . These reactions could potentially be adapted for the synthesis and further functionalization of 3-(Difluoromethoxy)cyclopentane-1-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives can be quite diverse. Cyclopentane-1,3-diones, for example, have been shown to exhibit pKa values in the range of carboxylic acids and have been proposed as novel isosteres for the carboxylic acid functional group . The introduction of difluoromethoxy and other substituents can alter properties such as acidity, lipophilicity, and hydrogen bonding capacity. The evaluation of cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group has demonstrated that these derivatives can be potent receptor antagonists with comparable IC50 values to their carboxylic acid counterparts . These findings suggest that 3-(Difluoromethoxy)cyclopentane-1-carboxylic acid could also exhibit unique properties that may be beneficial in drug design and other applications.

Wissenschaftliche Forschungsanwendungen

Novel Isosteres for Drug Design

Cyclopentane-1,3-diones, sharing pKa values with carboxylic acids, present a novel isostere for the carboxylic acid functional group. This discovery has implications for drug design, particularly in creating potent thromboxane A2 receptor antagonists with nanomolar IC50 and Kd values, showcasing the potential of cyclopentane-1,3-dione as a valuable addition to the palette of carboxylic acid isosteres (Ballatore et al., 2011).

Carboxylation of Alkanes

The carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids under mild conditions highlights a novel application in synthetic chemistry. This process involves vanadium (IV) and (V) complexes and provides a pathway to synthesize carboxylic acids from simple hydrocarbons, opening new avenues for the production of chemical intermediates (Reis et al., 2005).

Bifunctional Building Blocks

The synthesis and application of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives showcase their potential as new trifluoromethylated cyclic building blocks. These compounds offer platforms for a variety of difunctional trifluoromethylcyclopentane derivatives, expanding the toolbox for organic synthesis and drug discovery (Grellepois et al., 2012).

Deoxyfluorination Methods

The development of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) as a bench-stable fluorination reagent provides a new method for the deoxyfluorination of carboxylic acids to acyl fluorides. This all-carbon-based fluorination reagent enables efficient transformation of various carboxylic acids to acyl fluorides under neutral conditions, offering a significant advancement in the field of fluorine chemistry (Wang et al., 2021).

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9)12-5-2-1-4(3-5)6(10)11/h4-5,7H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXRNYGEOBRHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)cyclopentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)